Cas no 1251678-39-3 (6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione)

6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione 化学的及び物理的性質
名前と識別子
-
- 6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
- 6-chloro-3-(4-morpholinylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide
- Methanone, (6-chloro-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)-4-morpholinyl-
-
- インチ: 1S/C12H12ClN3O4S/c13-8-1-2-9-10(7-8)21(18,19)11(15-14-9)12(17)16-3-5-20-6-4-16/h1-2,7,14H,3-6H2
- InChIKey: DAZZUDRLYUMTDL-UHFFFAOYSA-N
- ほほえんだ: C(C1S(=O)(=O)C2=CC(Cl)=CC=C2NN=1)(N1CCOCC1)=O
じっけんとくせい
- 密度みつど: 1.70±0.1 g/cm3(Predicted)
- ふってん: 542.1±60.0 °C(Predicted)
- 酸性度係数(pKa): -2.39±0.20(Predicted)
6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-6711-4mg |
6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |
1251678-39-3 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-6711-5μmol |
6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |
1251678-39-3 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-6711-1mg |
6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |
1251678-39-3 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-6711-10μmol |
6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |
1251678-39-3 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-6711-3mg |
6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |
1251678-39-3 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-6711-15mg |
6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |
1251678-39-3 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3406-6711-25mg |
6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |
1251678-39-3 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3406-6711-10mg |
6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |
1251678-39-3 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-6711-2mg |
6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |
1251678-39-3 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-6711-30mg |
6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |
1251678-39-3 | 30mg |
$119.0 | 2023-09-10 |
6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione 関連文献
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dioneに関する追加情報
Introduction to 6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione (CAS No. 1251678-39-3)
6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1251678-39-3, belongs to the benzothiadiazine class, a structural motif known for its broad spectrum of biological activities. The presence of a chloro substituent at the sixth position and a morpholine-4-carbonyl moiety at the third position introduces unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery.
The molecular structure of 6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione consists of a fused ring system comprising a benzene ring connected to a thiadiazine core. The chloro group enhances the electrophilicity of the molecule, facilitating interactions with nucleophilic centers in biological targets. Meanwhile, the morpholine-4-carbonyl group contributes to the compound's solubility and metabolic stability, which are critical factors in pharmaceutical development. These structural features have positioned this compound as an intriguing subject for synthetic modifications and pharmacological investigations.
In recent years, there has been growing interest in benzothiadiazine derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have highlighted their potential as antimicrobial agents, anti-inflammatory compounds, and kinase inhibitors. The specific configuration of 6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione suggests that it may interact with biological pathways involved in these conditions. For instance, the chloro substituent could mimic the binding mode of halogenated aromatic compounds known to inhibit certain enzymes.
Moreover, the morpholine-4-carbonyl moiety is reminiscent of pharmacophores found in drugs that exhibit favorable pharmacokinetic profiles. This feature may contribute to the compound's bioavailability and reduce its susceptibility to rapid metabolism. Such attributes are highly valued in drug design, as they can enhance therapeutic efficacy while minimizing side effects. The combination of these structural elements makes 6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione a versatile scaffold for medicinal chemists.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular docking studies have been instrumental in predicting the binding affinity of this compound to various biological targets. Preliminary simulations suggest that it may interact with enzymes such as kinases and cyclases, which are implicated in cancer progression and inflammatory diseases. These findings align with emerging research indicating that benzothiadiazine derivatives can modulate signaling pathways critical for disease pathology.
The synthesis of 6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves multi-step organic reactions that require precise control over reaction conditions. Key synthetic steps include cyclization reactions to form the benzothiadiazine core and functional group transformations to introduce the chloro and morpholine-4-carbonyl substituents. Advances in synthetic methodologies have allowed for more streamlined production processes, reducing both time and cost associated with obtaining this compound in sufficient quantities for research purposes.
In vitro studies have begun to unravel the pharmacological profile of this compound. Initial experiments indicate that it exhibits moderate activity against certain bacterial strains and shows promise as an anti-inflammatory agent. The mechanism of action likely involves inhibition of pro-inflammatory cytokines or modulation of immune cell responses. These preliminary results warrant further investigation into its therapeutic potential.
The role of heterocyclic compounds like benzothiadiazines in modern medicine cannot be overstated. Their structural diversity allows for tailored modifications that can optimize biological activity while minimizing toxicity. The unique combination of features found in 6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione underscores its significance as a lead compound for drug development programs targeting various diseases.
Future research directions may include exploring derivative compounds generated by modifying specific functional groups within this scaffold. For example, replacing the chloro group with other halogen atoms or introducing additional heterocyclic moieties could yield analogs with enhanced potency or selectivity. Such explorations are expected to contribute valuable insights into the design principles governing biological activity within this class of compounds.
The broader implications of this research extend beyond individual therapeutic applications; they highlight how structural innovation can drive progress in drug discovery. By leveraging computational tools alongside traditional experimental approaches, 6-chloro -3-( morpholine - - carbonyl ) - - 1 H - - 44 , 11 , 12 - benz oth iad ia z ine - - 44 - dione ( CAS No . 1251678 -39 -3 ) exemplifies how interdisciplinary collaboration can accelerate development efforts toward novel medicines.
1251678-39-3 (6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione) 関連製品
- 2166848-88-8(Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate)
- 90925-42-1((3-Methoxy-2,6-dimethylphenyl)methanol)
- 2012210-38-5(4-(2-chlorothiophen-3-yl)methyloxolan-3-ol)
- 1178447-00-1(1-(2-Methoxyphenyl)propane-2-thiol)
- 1805394-60-8(Methyl 2-aminomethyl-4-cyano-6-(difluoromethyl)phenylacetate)
- 1804683-09-7(Ethyl 4-(aminomethyl)-5-chloro-3-(difluoromethyl)pyridine-2-carboxylate)
- 2229568-19-6(2-methyl-4-(1,2-oxazol-3-yl)butanoic acid)
- 2171611-73-5(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-hydroxypent-4-en-2-yl)carbamoylpropanoic acid)
- 2172124-71-7(3-{(benzyloxy)carbonylamino}-3-cyclobutyl-3-cyclopropylpropanoic acid)
- 14068-54-3(5-Butyl-1,3,4-thiadiazol-2-amine)




